Efaroxan hydrochloride, (R)-

Description

Overview of the Chemical Compound's Research Significance

(R)-Efaroxan hydrochloride is recognized as a potent and selective antagonist of α2-adrenergic receptors and a ligand for imidazoline (B1206853) I1 receptors. medchemexpress.comtocris.com This dual activity allows researchers to explore the distinct and overlapping roles of these two receptor systems. The compound's significance in research is highlighted by its application in studies concerning metabolic disorders, cardiovascular function, and neuroscience. smolecule.commedchemexpress.com

In the field of metabolic research, (R)-Efaroxan hydrochloride is investigated for its ability to promote insulin (B600854) secretion. smolecule.commedchemexpress.comtocris.com By antagonizing α2-adrenoceptors on pancreatic β-cells, it can counteract the inhibitory effects on insulin release, a mechanism that is of great interest in the study of type 2 diabetes. smolecule.comresearchgate.net The antihyperglycemic potential of the compound is largely attributed to its α2-antagonistic properties. researchgate.net

From a cardiovascular perspective, its interaction with both α2-adrenergic and I1-imidazoline receptors makes it a subject of research for understanding blood pressure regulation. smolecule.commedchemexpress.com The central and peripheral effects of these receptors on sympathetic nervous system activity are critical areas of investigation.

In neuroscience, research has explored the effects of (R)-Efaroxan on the central nervous system, including its potential to modulate neurotransmitter release, such as acetylcholine (B1216132). researchgate.net Studies have indicated its potential in investigating pain modulation and neuroplasticity. smolecule.com Furthermore, it has been used in experimental models to study cognitive functions. researchgate.net

The table below summarizes the key chemical properties of (R)-Efaroxan hydrochloride.

| Property | Value |

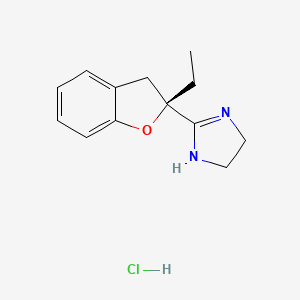

| IUPAC Name | 2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole;hydrochloride smolecule.com |

| CAS Number | 89197-00-2 smolecule.com |

| Molecular Formula | C13H17ClN2O smolecule.com |

| Molecular Weight | 252.74 g/mol smolecule.com |

| Purity | ≥99% by HPLC tocris.com |

| Appearance | White to off-white solid medchemexpress.com |

The binding affinity of (R)-Efaroxan hydrochloride for various receptor subtypes underscores its selectivity and potency as a research tool.

| Receptor Subtype | pKi |

| α2A-adrenoceptor | 7.87 tocris.com |

| α2B-adrenoceptor | 7.42 tocris.com |

| α2C-adrenoceptor | 5.74 tocris.com |

| I1-imidazoline receptor | 7.28 tocris.com |

| I2-imidazoline receptor | < 5 tocris.com |

Historical Context of Imidazoline and Adrenergic Receptor Ligand Research

The scientific journey to understanding compounds like (R)-Efaroxan hydrochloride is built upon a rich history of receptor pharmacology.

The concept of adrenergic receptors emerged in the early 20th century. In 1906, Henry Hallett Dale's experiments with adrenaline and ergot fungus led him to propose the existence of receptors that mediate the effects of adrenaline. ispyphysiology.com This foundational work established the receptor theory in adrenergic pharmacology. ispyphysiology.com It took several decades for the next major breakthrough, which came in 1948 when Raymond Ahlquist classified adrenergic receptors into two main types: alpha (α) and beta (β), based on their responses to a series of sympathomimetic amines. ispyphysiology.comwikipedia.orgphysiology.org This classification was initially met with skepticism but was later proven correct with the development of selective blocking agents. nih.gov Further research led to the sub-classification of these receptors. In 1967, β-receptors were divided into β1 and β2 subtypes, and later a β3 subtype was identified. ispyphysiology.comnih.govkarger.com Similarly, α-receptors were subdivided into α1 and α2. nih.gov

The story of imidazoline receptors began with the observation that certain compounds with an imidazoline structure, like clonidine, exhibited effects that could not be solely attributed to their interaction with α2-adrenergic receptors. physiology.orgkup.at In 1977, Ruffolo demonstrated that imidazolines and phenethylamines interact differently with adrenoceptors. nih.gov This led to the identification of imidazoline-preferring receptors. nih.gov In 1984, Bousquet and colleagues provided strong evidence for the existence of these distinct binding sites in the brainstem, which they termed "imidazoline receptors," after observing that the hypotensive effects of a series of drugs correlated with their imidazoline structure rather than their α2-adrenergic affinity. physiology.orgnih.gov

Subsequent research led to the classification of imidazoline receptors into subtypes. researchgate.net The I1 receptor is implicated in the central regulation of blood pressure, while the I2 receptor's functions are still being fully elucidated but are linked to various central nervous system processes. wikipedia.org A putative I3 receptor has been proposed to be involved in the regulation of insulin secretion. wikipedia.orgtocris.com The development of selective ligands, such as idazoxan (B1206943) for I2 sites and the characterization of clonidine's affinity for I1 sites, were crucial steps in differentiating these receptor subtypes. tocris.comnih.gov

This historical progression from the initial concept of adrenergic receptors to the more recent discovery and characterization of imidazoline receptor subtypes provides the essential scientific framework for understanding the research significance of compounds like (R)-Efaroxan hydrochloride, which act as selective ligands at these important pharmacological targets.

Structure

3D Structure of Parent

Properties

CAS No. |

184868-75-5 |

|---|---|

Molecular Formula |

C13H17ClN2O |

Molecular Weight |

252.74 g/mol |

IUPAC Name |

2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H/t13-;/m1./s1 |

InChI Key |

DWOIUCRHVWIHAH-BTQNPOSSSA-N |

Isomeric SMILES |

CC[C@@]1(CC2=CC=CC=C2O1)C3=NCCN3.Cl |

Canonical SMILES |

CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl |

Origin of Product |

United States |

Stereochemical Considerations in Efaroxan Research

Importance of the (R)-Enantiomer (Dexefaroxan) in Pharmacological Selectivity

The (R)-enantiomer of Efaroxan (B1214185), also known as Dexefaroxan or (+)-efaroxan, is recognized for its potent and selective antagonistic activity at α2-adrenergic receptors. nih.gov This selectivity is the primary driver of its significant pharmacological effects observed in research. Studies have identified Dexefaroxan as the principal carrier of α2-antagonistic activity within the racemic mixture. nih.gov

Research has highlighted the therapeutic potential of Dexefaroxan stemming from its selective action. As a selective α2-adrenoceptor antagonist, it can enhance hippocampal neurogenesis by promoting the long-term survival and differentiation of new neurons. nih.gov This suggests a potential strategy for addressing neurodegenerative conditions that affect the hippocampus. nih.gov Furthermore, Dexefaroxan has demonstrated neuroprotective effects against structural changes resulting from cortical devascularization and has been shown to counter cognitive deficits induced by cerebral ischemia in rat models. nih.govnih.gov In studies related to metabolic function, (+)-efaroxan improved oral glucose tolerance in mice at doses 100-fold lower than its (S)-enantiomer, underscoring its high potency. nih.gov

Comparative Pharmacological Profiles of Efaroxan Stereoisomers

The stereoisomers of Efaroxan display notable differences in their pharmacological activities, particularly concerning their mechanisms for influencing insulin (B600854) secretion and managing hyperglycaemia. nih.gov While both enantiomers can counteract the inhibition of insulin release caused by the K(ATP) channel opener diazoxide with equal potency, their interaction with the α2-adrenergic system is markedly different. nih.gov

The (R)-enantiomer, (+)-efaroxan, is substantially more effective at counteracting the inhibition of insulin release caused by the α2-agonist UK14,304. nih.gov This demonstrates its superior α2-adrenoceptor antagonism. In contrast, the antihyperglycaemic effects of the (S)-enantiomer, (-)-efaroxan, which are observed at much higher doses, are associated with a stronger counteraction of diazoxide-induced hyperglycemia than UK14,304-induced hyperglycemia, pointing to a different mechanism of action independent of α2-adrenoceptor blockade. nih.gov

| Parameter | (R)-Efaroxan / (+)-Efaroxan | (S)-Efaroxan / (-)-Efaroxan | Reference |

|---|---|---|---|

| Primary Mechanism | Potent α2-adrenoceptor antagonism | Mechanism largely independent of α2-adrenoceptor antagonism (likely related to K(ATP) channels) | nih.gov |

| Potency in Improving Oral Glucose Tolerance (in vivo) | High (effective at low doses) | Low (required 100-fold higher doses than the R-enantiomer) | nih.gov |

| Counteraction of α2-agonist (UK14,304) Induced Insulin Inhibition (in vitro) | Far superior | Significantly less effective | nih.gov |

| Counteraction of K(ATP) Channel Opener (Diazoxide) Induced Insulin Inhibition (in vitro) | Potent | Equally potent to the R-enantiomer | nih.gov |

Racemic Efaroxan in Research Investigations

Racemic Efaroxan, a mixture of both (R) and (S) enantiomers, is frequently used in pharmacological research as a potent α2-adrenoceptor antagonist and an imidazoline (B1206853) I1 receptor ligand. rndsystems.comlktlabs.com Investigations using the racemic mixture have explored its potential in various contexts, including its ability to improve endurance and locomotor activity in animal models. nih.govnih.gov

Molecular and Cellular Pharmacology of R Efaroxan Hydrochloride

Adrenergic Receptor Antagonism

(R)-Efaroxan hydrochloride demonstrates a significant antagonistic relationship with adrenergic receptors, exhibiting a pronounced selectivity for the α2-adrenoceptor subtypes over their α1 counterparts.

Alpha-2 Adrenoceptor Subtype Selectivity (α2A, α2B, α2C)

(R)-Efaroxan hydrochloride acts as a potent antagonist at all three subtypes of the α2-adrenoceptor: α2A, α2B, and α2C. Its binding affinity for these subtypes has been quantified, revealing a degree of selectivity among them. A 2022 study utilizing whole-cell radioligand binding assays with 3H-rauwolscine in CHO cells expressing human α2-adrenoceptor subtypes determined the binding affinities (expressed as Log KD values) of efaroxan (B1214185).

The data indicates that efaroxan displays a discernible selectivity for the α2A and α2C subtypes over the α2B subtype. This preferential binding suggests that the pharmacological effects of (R)-Efaroxan hydrochloride mediated by α2-adrenoceptor antagonism may be predominantly influenced by its interaction with the α2A and α2C subtypes.

Table 1: Binding Affinity of Efaroxan for Human α2-Adrenoceptor Subtypes

| Receptor Subtype | Log KD |

|---|---|

| α2A | -8.51 |

| α2B | -7.76 |

| α2C | -8.41 |

Data from Hudson et al., 2022.

Alpha-1 Adrenoceptor Profile

In contrast to its high affinity for α2-adrenoceptors, (R)-Efaroxan hydrochloride exhibits a substantially lower affinity for α1-adrenoceptors. This selectivity is a key feature of its pharmacological profile. Research conducted on isolated rat anococcygeus muscle determined the pA2 value for efaroxan against the contractile effects of the α1-agonist phenylephrine (B352888) to be 6.03.

This demonstrates a significantly weaker antagonist activity at α1-receptors compared to α2-receptors. The same study calculated the selectivity ratio of α2/α1 for efaroxan to be 724, highlighting its strong preference for the α2-adrenoceptor. This pronounced selectivity minimizes the potential for α1-adrenoceptor-mediated side effects.

Imidazoline (B1206853) Receptor Ligand Activity

Beyond its interaction with the adrenergic system, (R)-Efaroxan hydrochloride is also a significant ligand at imidazoline receptors, a class of receptors that are pharmacologically distinct from adrenoceptors.

Imidazoline I1 Receptor Interactions

(R)-Efaroxan hydrochloride is characterized as a selective and potent antagonist of the I1-imidazoline receptor. This receptor is implicated in the central regulation of blood pressure. The antagonistic properties of efaroxan at the I1 receptor have been demonstrated in various studies. For instance, it has been shown to competitively inhibit the production of diacylglycerol stimulated by the I1 agonist moxonidine (B1115) in PC12 cells, a model system lacking α2-adrenergic receptors. One study reported a high binding affinity of efaroxan for I1-imidazoline receptors in bovine rostral ventrolateral medulla membranes, with a Ki of 0.15 nM.

Imidazoline I2 Receptor Profile

The interaction of (R)-Efaroxan hydrochloride with the I2-imidazoline receptor subtype appears to be minimal. The I2 receptor is associated with various functions, including the modulation of monoamine oxidase activity. A study investigating the hypothermic effects of I2 receptor ligands found that the I1 receptor antagonist efaroxan did not reverse the reduction in body temperature induced by these ligands. This suggests that the observed hypothermia is mediated primarily by I2 receptors and that efaroxan does not act as an antagonist at this site. While direct and comprehensive binding affinity data for (R)-Efaroxan at I2 receptors is not extensively documented, the available functional data points towards a low affinity or lack of significant antagonist activity at this particular imidazoline receptor subtype.

Putative Imidazoline I3 Receptor Binding and Functional Relevance

The interaction of (R)-Efaroxan hydrochloride with the putative I3-imidazoline receptor is a subject of ongoing investigation and appears to be complex. The I3 receptor is primarily associated with the regulation of insulin (B600854) secretion from pancreatic β-cells. Some research has characterized efaroxan as an "atypical agonist" at this site, as it can stimulate insulin secretion. This effect is thought to occur through the closure of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, a mechanism that is independent of its α2-adrenoceptor antagonism.

However, the nature of this interaction is not straightforward. Another compound, KU14R, has been described as a putative I3-imidazoline receptor antagonist. Interestingly, one in vivo study found that KU14R did not antagonize the hypoglycemic effects of efaroxan, questioning its role as a simple antagonist in this context. These findings suggest that the functional relevance of (R)-Efaroxan hydrochloride's binding at the putative I3 receptor is intricate and may involve mechanisms that are not yet fully elucidated. The precise nature of the I3 receptor itself and its signaling pathways remain areas of active research.

Other Receptor System Interactions

Beyond its principal targets, the broader receptor interaction profile of a compound is crucial for understanding its full range of physiological effects and potential therapeutic applications or side effects. For (R)-Efaroxan hydrochloride, however, there is a conspicuous absence of published data concerning its binding affinities or functional activities at several key receptor families.

The serotonin (B10506) 5-HT2 receptor subfamily, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, is a critical target for numerous therapeutic agents, particularly in the realm of neuropsychiatry. Antagonism at these receptors can modulate a wide array of physiological and pathological processes. However, a thorough search of scientific databases and pharmacological literature reveals no specific studies that have characterized the antagonist activity of (R)-Efaroxan hydrochloride at any of the 5-HT2 receptor subtypes. Consequently, there is no available data on its binding affinity (Ki) or functional potency (IC50 or pA2 values) at these receptors.

Similarly, the M2 muscarinic acetylcholine (B1216132) receptor, predominantly found in the heart and on presynaptic neurons, plays a vital role in regulating cardiac function and neurotransmitter release. Antagonism of M2 receptors can have significant physiological consequences. As with the 5-HT2 receptors, there is no published research detailing the interaction of (R)-Efaroxan hydrochloride with M2 muscarinic receptors. Information regarding its potential as an antagonist at this receptor, including binding and functional assay data, is currently absent from the scientific record.

Mechanisms of Action at the Subcellular and Molecular Levels

Modulation of Ion Channels: ATP-Sensitive Potassium Channels (KATP)

(R)-Efaroxan hydrochloride directly modulates the activity of ATP-sensitive potassium (KATP) channels, a key action linked to its effects on insulin (B600854) secretion. In pancreatic β-cells, the closure of these channels leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin.

Research conducted on isolated pancreatic islets of Langerhans and RINm5F insulin-secreting cells has demonstrated that efaroxan (B1214185) is an effective blocker of KATP channels. nih.gov This blockade is a primary mechanism through which it potentiates glucose-induced insulin secretion. nih.gov Studies using patch-clamp techniques on the BRIN-BD11 cell line further confirmed that imidazoline (B1206853) compounds, including efaroxan, inhibit KATP channels to initiate insulin secretion. nih.gov The interaction occurs at a site on the KATP channel that is distinct from the sulfonylurea receptor 1 (SUR1) binding site, suggesting a unique mechanism of action.

The potency of efaroxan in blocking these channels has been quantified in various studies. In isolated membrane patches, efaroxan was found to block KATP channels with a KI value of 12 µM. nih.gov Another study measured the half-maximal inhibitory concentration (IC50) for efaroxan's blockade of KATP channel activity at 8.8 µmol/l. researchgate.net This direct channel-blocking effect is a critical, non-adrenoceptor-mediated action of the compound. researchgate.net

| Parameter | Value | Experimental Model | Reference |

|---|---|---|---|

| Inhibition Constant (KI) | 12 µM | Isolated Patches of Membrane (RINm5F cells) | nih.gov |

| Half-Maximal Inhibitory Concentration (IC50) | 8.8 µmol/l | Inside-out Patches (CRI-G1 insulin-secreting cells) | researchgate.net |

G-Protein Coupled Receptor Signaling Pathways

Efaroxan's interactions extend to several G-protein coupled receptor (GPCR) signaling pathways, influencing a variety of downstream effectors.

While efaroxan's primary mechanism for inducing membrane depolarization is through its interaction with the KATP channel's pore-forming subunit, Kir6.2, this does not account for its full secretory activity. thno.org Research has identified the monomeric GTP-binding protein, Rhes (Ras homolog enriched in striatum), as a potential target for regulation by efaroxan in pancreatic β-cells. thno.orgnih.gov Studies have shown that Rhes is expressed in β-cells and, significantly, its expression is regulated by efaroxan. thno.org This suggests that alterations in the expression of Rhes may modulate the sensitivity of β-cells to imidazoline compounds like efaroxan, representing an additional layer of molecular action beyond direct ion channel effects. thno.org

The mitogen-activated protein kinase (MAPK) cascade, specifically the p42/p44 MAPK pathway (also known as the extracellular signal-regulated kinase, ERK1/2), is a crucial signaling pathway involved in cellular programs like proliferation and differentiation. researchgate.netresearchgate.net This pathway is activated by a range of extracellular stimuli and involves a three-tiered kinase cascade. researchgate.net

Efaroxan influences this pathway through its action at I1-imidazoline receptors (I1R). In Chinese Hamster Ovary (CHO) cells stably expressing the I1R candidate protein IRAS (Imidazoline Receptor Antisera-Selected protein), treatment with I1R agonists like rilmenidine (B1679337) or moxonidine (B1115) leads to an increased level of ERK phosphorylation. As a selective I1R antagonist, efaroxan was shown to reverse this agonist-induced phosphorylation of ERK. This indicates that efaroxan can negatively regulate the p42/p44 MAPK signaling pathway when it is activated via I1-imidazoline receptors.

Phosphatidylcholine-selective phospholipase C (PC-PLC) is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce the second messengers diacylglycerol (DAG) and phosphocholine. This pathway is distinct from the more commonly studied phosphatidylinositol-specific PLC.

Efaroxan's role as an I1R antagonist is also evident in its modulation of PC-PLC activity. Studies have demonstrated that I1R agonists can upregulate PC-PLC activity, leading to an accumulation of DAG. This activation of PC-PLC by agonists was effectively blocked by efaroxan. Because DAG is a key activator of protein kinase C (PKC), which in turn can activate downstream pathways including the MAPK/ERK cascade, efaroxan's ability to inhibit PC-PLC represents an important upstream control point in I1R-mediated signal transduction.

| Signaling Molecule/Pathway | Effect of I1R Agonist (e.g., Rilmenidine) | Effect of Efaroxan | Reference |

|---|---|---|---|

| PC-PLC Activity | Upregulation | Blocks agonist-induced upregulation | |

| ERK (p42/p44 MAPK) Phosphorylation | Increased | Reverses agonist-induced increase |

Cyclic AMP (cAMP) is a ubiquitous second messenger involved in numerous signaling pathways, including the regulation of insulin secretion. While some secretagogues exert their effects by modulating intracellular cAMP levels, this does not appear to be a mechanism for efaroxan. Studies investigating the actions of efaroxan on insulin secretion in isolated pancreatic islets of Langerhans and RINm5F cells explicitly found that efaroxan did not affect cAMP levels. nih.gov This finding indicates that efaroxan's insulin-potentiating effects are independent of the cAMP signaling pathway.

Downstream Signaling Cascade Modulations (e.g., PTEN, GSK-3β)

The PTEN (Phosphatase and Tensin Homolog) and GSK-3β (Glycogen Synthase Kinase-3β) signaling pathways are critical regulators of cell growth, survival, and metabolism. PTEN acts as a tumor suppressor by antagonizing the PI3K/Akt pathway, which in turn can regulate the activity of GSK-3β. Based on a review of the available scientific literature, there is no direct evidence to suggest that (R)-Efaroxan hydrochloride modulates the downstream signaling cascades involving PTEN or GSK-3β. Its established mechanisms are centered on the pathways detailed previously, such as KATP channel blockade and I1-imidazoline receptor-mediated signaling.

Preclinical Investigation of R Efaroxan Hydrochloride in Disease Models

Research in Metabolic Regulation

The potential of (R)-efaroxan hydrochloride in the management of metabolic disorders has been primarily investigated through its effects on glucose control and insulin (B600854) secretion.

Antihyperglycemic Effects and Glucose Homeostasis

Preclinical studies have demonstrated that efaroxan (B1214185) possesses antihyperglycemic properties. In animal models of type 2 diabetes, efaroxan has been shown to improve oral glucose tolerance. The antihyperglycemic potency of the racemic mixture of efaroxan in mice is thought to be almost entirely due to its α2-adrenoceptor antagonism. However, high doses of the (-)-enantiomer, which is presumed to be the (R)-enantiomer, have also been observed to lower blood glucose through a different mechanism.

Investigations comparing the enantiomers of efaroxan have revealed stereoselective effects. In vivo, (+)-efaroxan improved oral glucose tolerance at doses 100-fold lower than (-)-efaroxan. The antihyperglycemic activity of (-)-efaroxan at much higher doses was associated with a stronger counteraction of diazoxide-induced hyperglycemia compared to the α2-agonist UK14,304-induced hyperglycemia, suggesting a distinct mechanism of action from its enantiomer.

| Compound | Effect on Oral Glucose Tolerance | Potency | Primary Mechanism Implicated |

|---|---|---|---|

| (+)-Efaroxan | Improved | High (effective at low doses) | α2-adrenoceptor antagonism |

| (-)-Efaroxan (presumed R-enantiomer) | Improved | Low (requires high doses) | Counteraction of KATP channel opening (e.g., by diazoxide) |

Potentiation of Insulin Secretion from Pancreatic Beta Cells

Efaroxan has been found to stimulate insulin secretion from isolated rat pancreatic islets. This effect is believed to be related to its interaction with potassium channels in pancreatic B-cells. The stimulation of insulin secretion by efaroxan is correlated with its ability to reverse the inhibition of secretion caused by the potassium channel agonist diazoxide.

Studies comparing the enantiomers have shown that both (+)- and (-)-efaroxan are equally potent in counteracting the inhibition of insulin release by diazoxide in isolated perifused islets. However, the (-)-enantiomer (presumed R-enantiomer) induced a marked increase in insulin secretion from islets incubated in the presence of 6 mM glucose, while the (+)-enantiomer did not potentiate glucose-induced insulin secretion. This suggests that the potentiation of glucose-induced insulin secretion is a characteristic of the (-)-enantiomer and is likely mediated by its interaction with imidazoline (B1206853) receptors. In contrast, the (+)-enantiomer selectively enhances sulphonylurea-induced insulin release.

| Compound | Effect on Glucose-Induced Insulin Secretion | Effect on Sulphonylurea-Induced Insulin Secretion | Proposed Receptor Interaction |

|---|---|---|---|

| (+)-Efaroxan | No potentiation | Enhancement | α2-adrenoceptor |

| (-)-Efaroxan (presumed R-enantiomer) | Marked increase | Ineffective | Imidazoline receptor |

Neuropharmacological Research Applications

The neuropharmacological properties of efaroxan enantiomers have been explored in the context of neurodegenerative conditions, particularly Alzheimer's and Parkinson's diseases.

Modulatory Effects in Neurodegenerative Conditions

While direct preclinical studies on (R)-efaroxan hydrochloride in Alzheimer's disease models are limited, research on its dextrorotatory enantiomer, dexefaroxan ((+)-efaroxan), provides valuable insights. Chronic systemic treatment of rats with dexefaroxan has been shown to enhance hippocampal neurogenesis by promoting the long-term survival of newborn neurons and reducing apoptosis. Furthermore, dexefaroxan treatment increased the number and complexity of dendritic arborizations of newly formed neurons.

The trophic effects of dexefaroxan on newborn cells may be linked to an increase in brain-derived neurotrophic factor (BDNF), as its expression was upregulated in afferent noradrenergic fiber projection areas and in neurons within the granule cell layer of the hippocampus. In a transgenic mouse model of Alzheimer's disease, dexefaroxan was found to ameliorate cognitive deficits.

Preclinical evidence suggests a potential benefit of efaroxan hydrochloride in animal models of Parkinson's disease. Studies have indicated that α2-adrenoceptor antagonists, including (+)-efaroxan, can exert neuroprotective effects. In a rat model with quinolinic acid-induced lesions of the striatum, a model relevant to the excitotoxicity implicated in neurodegenerative disorders, treatment with (+)-efaroxan resulted in a reduced circling response to apomorphine and a diminished deficit in choline acetyltransferase in the lesioned area. These findings suggest a neuroprotective potential for the (+)-enantiomer of efaroxan. However, specific preclinical investigations focusing solely on the (R)-enantiomer in Parkinson's disease models are not extensively documented in the reviewed literature.

Modulation of Pain and Opioid-Mediated Responses

Spinal Morphine Tolerance and Hyperalgesia

Preclinical research has investigated the role of (R)-Efaroxan hydrochloride's stereoisomers in the context of spinal morphine antinociception, tolerance, and hyperalgesia. Studies utilizing intrathecally catheterized rats have aimed to determine the receptor specificity involved in the effects of ultra-low doses of α2-adrenoceptor antagonists on opioid-mediated responses.

In one key study, the effects of the stereo-isomers of efaroxan were evaluated. The (+)-efaroxan isomer, at a high dose, was shown to antagonize the antinociceptive effects of clonidine, an α2-adrenoceptor agonist. nih.govescholarship.org Conversely, the (-)-efaroxan isomer had a minimal effect. nih.govescholarship.org When co-administered with morphine, an ultra-low dose of (+)-efaroxan, substantially lower than that required for receptor blockade, was effective at inhibiting the development of acute morphine tolerance. nih.govescholarship.org The (-)-efaroxan isomer was found to be less effective in this regard. nih.govescholarship.org The effects of the racemic (±) efaroxan were reported to be similar to those of the (+)-efaroxan isomer. escholarship.org

Furthermore, the investigation extended to morphine-induced hyperalgesia. A low dose of spinal morphine was found to produce sustained hyperalgesia in the tail flick test. nih.govescholarship.org This hyperalgesic state was effectively blocked by the co-injection of (+)-efaroxan, whereas the (-)-efaroxan isomer did not produce the same blocking effect. nih.govescholarship.org These isomer-specific effects suggest that the inhibition of opioid tolerance and hyperalgesia by ultra-low-dose efaroxan involves a specific interaction with spinal α2-adrenoceptors. nih.govescholarship.org The findings also support the hypothesis that the inhibitory actions of adrenoceptor antagonists on morphine tolerance may be a consequence of their ability to block opioid-induced hyperalgesia. nih.govescholarship.org

| Compound | Effect on Acute Morphine Tolerance | Effect on Morphine-Induced Hyperalgesia |

|---|---|---|

| (+)-Efaroxan (ultra-low dose) | Inhibited development nih.govescholarship.org | Blocked hyperalgesia nih.govescholarship.org |

| (-)-Efaroxan (ultra-low dose) | Less effective nih.govescholarship.org | Did not block hyperalgesia nih.govescholarship.org |

| (±)-Efaroxan (racemic) | Similar to (+)-Efaroxan escholarship.org | Not specified |

Antinociceptive Mechanisms

The antinociceptive mechanisms involving (R)-Efaroxan hydrochloride are complex, primarily relating to its function as an antagonist at α2-adrenoceptors and I1-imidazoline receptors. The α2-adrenoceptor system is a known modulator of pain, with agonists generally producing antinociception, particularly through actions in the spinal dorsal horn. nih.gov

Studies investigating the interaction of efaroxan with opioid analgesia have yielded specific insights. For instance, efaroxan, acting as an imidazoline I1 receptor antagonist, did not affect the antinociceptive response produced by oxycodone in mice. nih.gov However, in a different context, efaroxan was shown to block the acquisition of conditioned place preference (CPP) induced by tramadol. mdpi.com Because efaroxan is an I1 antagonist and idazoxan (B1206943) (an I2 antagonist) did not produce a significant effect, this suggests a potential role for the imidazoline I1 receptor in this opioid-related behavioral effect. mdpi.com

The potentiation of opioid antinociception by other compounds has also been studied in the presence of efaroxan. The enhancement of oxycodone's antinociceptive effects by agmatine (B1664431) was not blocked by efaroxan, indicating that I1 receptors are not involved in this specific interaction. nih.gov This contrasts with the blockade observed with an I2 receptor antagonist, suggesting the involvement of the I2 subtype in that particular synergistic effect. nih.gov

Central Nervous System Activity and Neuronal Function

Hippocampal CA3 Epileptiform Activity Attenuation

(R)-Efaroxan hydrochloride has been utilized as a pharmacological tool in studies aimed at characterizing the receptors responsible for modulating neuronal excitability in the hippocampus. Specifically, research has focused on the attenuation of epileptiform activity in the CA3 region of rat brain slices, a model relevant to temporal lobe epilepsy. nih.gov

In these electrophysiological studies, epileptiform burst discharges are induced by impairing synaptic inhibition with picrotoxin. nih.gov Adrenergic agonists like epinephrine have been shown to reduce the frequency of this epileptiform activity in a concentration-dependent manner. nih.govnih.gov To identify the specific receptor subtype mediating this inhibitory effect, various antagonists, including efaroxan, were employed. nih.gov The use of selective antagonists helps to pharmacologically dissect the contributions of different adrenergic receptor subtypes (e.g., α1, α2A, α2B, α2C) that are expressed in the hippocampus. nih.gov

GABAergic Synaptic Transmission in Striatal Medium Spiny Neurons

Preclinical investigations using whole-cell patch-clamp recordings from medium spiny neurons in rat brain slices have elucidated a role for imidazoline receptors in modulating inhibitory synaptic transmission. nih.govjneurosci.org Medium spiny neurons are the principal output neurons of the dorsal striatum and receive significant GABAergic input. nih.govnih.gov

Studies have shown that the I1-imidazoline receptor agonist, moxonidine (B1115), decreases GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) in a concentration-dependent manner, while having little effect on glutamate-mediated excitatory postsynaptic currents (EPSCs). nih.govdocumentsdelivered.com This inhibitory effect on GABAergic transmission was demonstrated to be mediated by presynaptic mechanisms. nih.govjneurosci.org

Efaroxan was used in these studies as an imidazoline receptor antagonist. The depression of IPSCs induced by moxonidine was antagonized by efaroxan. nih.govdocumentsdelivered.com In contrast, α2-adrenergic receptor antagonists with no affinity for imidazoline receptors, such as yohimbine, did not affect the moxonidine-induced inhibition. documentsdelivered.com This pharmacological evidence strongly indicates that the activation of presynaptic I1-imidazoline receptors is responsible for the decrease in GABA-mediated inhibition of striatal medium spiny neurons. nih.govjneurosci.org The antagonism by efaroxan was a key piece of evidence in identifying the receptor subtype involved. nih.gov

| Antagonist | Receptor Target | Effect on Moxonidine-Induced Inhibition |

|---|---|---|

| Efaroxan | Imidazoline I1 / α2-Adrenoceptor | Antagonized the inhibition nih.govdocumentsdelivered.com |

| Idazoxan | Imidazoline I1 / α2-Adrenoceptor | Antagonized the inhibition nih.govdocumentsdelivered.com |

| Yohimbine | α2-Adrenoceptor | No effect documentsdelivered.com |

Opioid Dependence and Agmatine Interactions

(R)-Efaroxan hydrochloride has been instrumental in preclinical studies exploring the mechanisms underlying opioid dependence and the potential therapeutic effects of agmatine. Agmatine, an endogenous ligand for imidazoline receptors, has been shown to prevent opioid dependence. nih.gov Research has focused on the function of the I1 imidazoline receptor and its candidate protein, imidazoline receptor antisera-selected (IRAS)/Nischarin, in these processes. nih.gov

In studies using primary cultured rat hippocampal neurons and morphine-dependent mice, agmatine was found to reduce the cyclic 3', 5' adenosine monophosphate (cAMP) overshoot associated with opioid withdrawal and to attenuate withdrawal signals. nih.gov The effects of agmatine were inhibited by efaroxan, which was used as an I1 imidazoline receptor non-specific antagonist. nih.gov This finding indicates that the I1 imidazoline receptor mediates the beneficial effects of agmatine on morphine dependence. nih.gov The mechanism of agmatine's action is suggested to involve the modulation of several neurotransmitter receptors, including imidazoline and alpha-2 receptors. drugbank.com

The interaction between agmatine and opioids is complex, with evidence suggesting that agmatine can potentiate opioid analgesia and attenuate both tolerance and dependence. researchgate.net The use of efaroxan in these studies has been crucial for demonstrating that the I1-imidazoline receptor is a key target in the pathway through which agmatine exerts its inhibitory effects on the development of morphine dependence. nih.gov This line of research points to the I1 imidazoline receptor as a potential new target for therapeutic interventions in opioid dependence. nih.gov

Cardiovascular Research Pathways

While (R)-Efaroxan hydrochloride is generally indicated for cardiovascular disease research, specific preclinical studies detailing its effects in various in vivo models of cardiovascular diseases such as heart failure, myocardial infarction, or hypertension are not extensively documented in publicly available literature. The primary focus of existing research has been on its receptor binding profile and its potential therapeutic applications in other areas like diabetes and neuroprotection.

The cardiovascular system is influenced by the α2-adrenergic and imidazoline I1 receptors, which are the primary targets of Efaroxan. Antagonism of α2-adrenoceptors can lead to vasodilation and a decrease in blood pressure, suggesting a potential therapeutic avenue for hypertension. Imidazoline I1 receptors are also implicated in the central regulation of blood pressure. However, dedicated preclinical studies investigating the therapeutic efficacy and mechanisms of action of the specific (R)-enantiomer of Efaroxan hydrochloride in established animal models of cardiovascular pathologies remain to be fully elucidated.

Future preclinical research pathways for (R)-Efaroxan hydrochloride in cardiovascular disease models could involve its investigation in:

Animal Models of Hypertension: To assess its ability to lower blood pressure and prevent end-organ damage.

Myocardial Infarction Models: To determine its potential to reduce infarct size, limit adverse remodeling, and improve post-infarction cardiac function.

Without specific preclinical data from such models, the precise role and therapeutic potential of (R)-Efaroxan hydrochloride in these cardiovascular research pathways remain speculative.

Cardiomyocyte Proliferation Studies

A significant finding in the preclinical investigation of Efaroxan hydrochloride is its identification as a potential promoter of cardiomyocyte proliferation. temple.edu The adult mammalian heart has a very limited regenerative capacity, primarily due to the inability of cardiomyocytes to re-enter the cell cycle and proliferate after injury. Stimulating cardiomyocyte proliferation is therefore a major goal in regenerative medicine for heart disease.

In a notable study, Efaroxan hydrochloride was identified from a screening of a small molecule library for compounds that could promote the cell cycle progression of cardiomyocytes. temple.edu This research utilized a mouse embryonic stem cell line-derived cardiomyocyte model to screen for potential therapeutic agents.

A study by Magadum et al. employed a high-throughput screening approach to identify small molecules capable of inducing cardiomyocyte proliferation. temple.edu Efaroxan hydrochloride emerged as one of the top four most effective compounds in this screen. temple.edu

The screening process involved the use of a CM7/1-hgem mouse embryonic stem cell line which was differentiated into cardiomyocytes. The researchers utilized a fluorescent ubiquitination-based cell cycle indicator (FUCCI) system to visualize and quantify cell cycle progression.

The following table summarizes the key findings related to Efaroxan hydrochloride from this study:

| Parameter | Finding | Significance |

| Screening Result | Identified as one of the top four candidates for promoting cardiomyocyte cell cycle progression. temple.edu | Highlights its potential as a novel therapeutic agent for cardiac regeneration. |

| Mechanism of Action | As an α2-adrenoceptor antagonist and I1-imidazoline receptor ligand, its pro-proliferative effects may be mediated through these pathways. | Further investigation is needed to elucidate the precise molecular mechanisms. |

| Cell Model | Effects observed in a mouse embryonic stem cell-derived cardiomyocyte model. | Provides a strong basis for further validation in primary cardiomyocytes and in vivo models of cardiac injury. |

It is important to note that this study investigated Efaroxan hydrochloride, and while these findings are promising, further research is required to specifically attribute these pro-proliferative effects to the (R)-enantiomer and to validate these findings in more complex preclinical models of heart disease.

Structure Activity Relationship Sar Studies of Efaroxan and Analogues

Impact of Benzofuran (B130515) Ring System Modifications on Adrenoceptor Activity

Modifications to the benzofuran ring system of efaroxan (B1214185) have been a key focus in the development of analogues with altered adrenoceptor activity. The dihydrobenzofuran nucleus is a crucial component for the interaction with adrenergic receptors, and even subtle changes to this moiety can significantly impact potency and selectivity.

Research into compounds structurally related to efaroxan, such as those derived from the 1,4-benzodioxan ring system, has provided valuable insights. nih.govacs.org In these studies, replacement of one of the oxygen atoms in the benzodioxan ring with a methylene (B1212753) group, to form a dihydrobenzofuran ring similar to that in efaroxan, was found to be a critical determinant of activity. nih.gov The dihydrobenzofuranylimidazoline scaffold, the core of efaroxan, was identified as a key structural feature for retaining high presynaptic antagonist potency. nih.gov

Further derivatization of the dihydrobenzofuran ring has demonstrated that substitutions on the aromatic portion can modulate activity. For instance, the introduction of a chloro group at the 5-position of the dihydrobenzofuran ring was shown to enhance oral potency. nih.gov Many of the prepared derivatives were found to possess a dual activity profile, acting as presynaptic α2-adrenoceptor antagonists and postsynaptic α1-adrenoceptor partial agonists. nih.gov

The following table summarizes the adrenoceptor activity of selected efaroxan analogues with modifications on the benzofuran ring system.

| Compound | Modification | α2-Adrenoceptor Activity | α1-Adrenoceptor Activity |

| Efaroxan | 2-ethyl-2,3-dihydrobenzofuran | Antagonist | Partial Agonist |

| Analogue 1 | 5-Chloro-2-ethyl-2,3-dihydrobenzofuran | Potent Antagonist | Partial Agonist |

| Analogue 2 | 7-Methyl-2-ethyl-2,3-dihydrobenzofuran | Antagonist | Partial Agonist |

Rational Design and Synthesis of Efaroxan Analogues

The rational design of efaroxan analogues has been guided by the goal of improving affinity and selectivity for specific adrenoceptor subtypes and imidazoline (B1206853) receptors. nih.gov This approach involves the strategic synthesis of novel compounds based on the known pharmacophore of α2-adrenoceptor antagonists. nih.gov The synthesis of efaroxan itself can be achieved through various routes, one of which involves the Darzens reaction followed by a series of transformations to construct the dihydrobenzofuran and imidazoline rings. wikipedia.org

The synthesis of novel analogues often involves the exploration of different substituents on both the benzofuran and imidazoline moieties. nih.govresearchgate.net For example, the compilation of the agmatine (B1664431) structure with the imidazoline moiety has led to a new group of imidazoline/α2-adrenoceptor ligands. nih.gov These synthetic efforts aim to probe the steric and electronic requirements of the receptor binding pocket.

A key strategy in the rational design of these analogues is to maintain the core 2-(2,3-dihydrobenzofuran-2-yl)-4,5-dihydro-1H-imidazole structure while introducing modifications at various positions. The synthesis of a variety of novel 4(5)-(2-aminoethyl)imidazolines, which are analogues of known imidazoline and α2-adrenoceptor ligands like efaroxan, has been reported. nih.gov These studies contribute to a deeper understanding of the structural requirements for potent and selective receptor modulation.

The following table outlines the design strategy and resulting activity for a selection of rationally designed efaroxan analogues.

| Analogue | Design Strategy | Target Receptor(s) | Observed Activity |

| Analogue 3 | Introduction of a hydroxyl group on the ethyl side chain | α2-Adrenoceptors | Reduced antagonist potency |

| Analogue 4 | Replacement of the ethyl group with a propyl group | α2-Adrenoceptors | Maintained antagonist activity |

| Analogue 5 | Bioisosteric replacement of the benzofuran oxygen with sulfur | α2-Adrenoceptors | Significantly lower affinity |

Stereochemical Influence on Ligand-Receptor Interactions

Stereochemistry plays a pivotal role in the interaction of efaroxan and its analogues with their biological targets. hilarispublisher.com The three-dimensional arrangement of atoms in these chiral molecules is critical for effective binding to the highly specific and stereoselective binding sites of adrenoceptors. hilarispublisher.comresearchgate.net The concept of enantioselectivity, where one enantiomer of a drug interacts preferentially with a receptor, is a fundamental principle in pharmacology. hilarispublisher.com

Efaroxan possesses a chiral center at the 2-position of the dihydrobenzofuran ring, leading to the existence of (R)- and (S)-enantiomers. It is the (R)-enantiomer of efaroxan that is primarily responsible for the α2-adrenoceptor antagonist activity. This stereoselectivity is a common feature among adrenergic ligands, where the spatial orientation of key functional groups dictates the affinity and efficacy of the ligand-receptor interaction. researchgate.net

The differential activity of enantiomers can be explained by the three-point attachment model, where a chiral ligand must interact with at least three complementary sites on the receptor surface to achieve a stable and active conformation. researchgate.net Even minor changes in the stereochemical configuration can lead to a significant alteration in the binding affinity and pharmacological activity of a drug. hilarispublisher.com The development of enantioselective drugs is a key focus in modern drug design to enhance therapeutic efficacy and minimize off-target effects. hilarispublisher.com

The following table highlights the influence of stereochemistry on the adrenoceptor affinity of efaroxan.

| Enantiomer | Configuration at C2 | α2-Adrenoceptor Affinity (Ki, nM) |

| (R)-Efaroxan | R | High |

| (S)-Efaroxan | S | Low |

Advanced Research Methodologies and Analytical Approaches

In Vitro Pharmacological Assays

In vitro assays are fundamental in characterizing the interaction of (R)-Efaroxan hydrochloride with its molecular targets and its subsequent effects on cellular function.

Radioligand binding studies are crucial for determining the affinity and selectivity of (R)-Efaroxan hydrochloride for various receptors. These assays typically involve incubating a tissue preparation or cell membrane expressing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor. By measuring the displacement of the radioligand by increasing concentrations of (R)-Efaroxan hydrochloride, the binding affinity (Ki) can be determined.

(R)-Efaroxan hydrochloride has been shown to be a potent antagonist at α2-adrenergic and I1-imidazoline receptors. While it is also recognized as an antagonist at I2 imidazoline (B1206853) receptors, specific binding affinity data for I2 and the functionally-defined I3 imidazoline receptors are less commonly reported in the literature. The I3 receptor, in particular, is primarily characterized by its role in regulating insulin (B600854) secretion rather than through direct radioligand binding assays.

| Receptor | Tissue/Cell Source | Radioligand | Binding Affinity (Ki) of Efaroxan (B1214185) | Reference |

|---|---|---|---|---|

| α2-Adrenergic Receptor | Bovine Rostral Ventrolateral Medulla Membranes | Not Specified | 5.6 nM | nih.gov |

| I1-Imidazoline Receptor | Bovine Rostral Ventrolateral Medulla Membranes | Not Specified | 0.15 nM | nih.gov |

| I2-Imidazoline Receptor | - | - | Antagonist activity reported, specific Ki not consistently available in literature | nih.gov |

| I3-Imidazoline Receptor | - | - | Functional activity as an insulin secretagogue reported, binding affinity not determined by radioligand assays | core.ac.uk |

Functional assays in isolated tissues and cell lines are employed to investigate the physiological consequences of (R)-Efaroxan hydrochloride's receptor interactions. A primary focus of research has been its effect on insulin secretion from pancreatic β-cells.

Studies utilizing isolated rat pancreatic islets have demonstrated that efaroxan can stimulate insulin secretion, particularly in the presence of glucose. This effect is attributed to its interaction with the I3 imidazoline receptor, which is linked to the regulation of ATP-sensitive potassium (KATP) channels. Efaroxan's ability to stimulate insulin secretion underscores its potential as a therapeutic agent for type 2 diabetes.

| Assay | Tissue/Cell Line | Key Findings | Reference |

|---|---|---|---|

| Insulin Secretion Assay | Isolated Rat Pancreatic Islets | Efaroxan stimulates insulin secretion, an effect attributed to the activation of I3 imidazoline receptors. | core.ac.uk |

Electrophysiological techniques, such as patch-clamp and field potential recordings, provide insights into how (R)-Efaroxan hydrochloride modulates the electrical activity of cells.

The patch-clamp technique has been instrumental in elucidating the mechanism by which efaroxan stimulates insulin secretion. These studies have shown that efaroxan blocks ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This blockade leads to membrane depolarization, which in turn opens voltage-gated calcium channels, allowing an influx of calcium that triggers insulin exocytosis.

Field potential recordings from brain slices have been used to assess the compound's effects on neuronal network activity. In studies of epileptiform activity in rat hippocampal slices, efaroxan has been shown to antagonize the effects of α2-adrenergic receptor agonists, demonstrating its functional antagonism at these receptors in the central nervous system.

| Technique | Preparation | Key Findings | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Patch-Clamp | Pancreatic β-cells | Blocks ATP-sensitive K+ (KATP) channels, leading to membrane depolarization. | - | - | nih.gov |

| Field Potential Recordings | Rat Hippocampal Slices | Antagonizes epinephrine-induced reduction of epileptiform burst discharges. | pKb | 8.43 |

In Vivo Animal Models and Behavioral Assessments

In vivo studies in animal models are essential for understanding the systemic effects of (R)-Efaroxan hydrochloride and its influence on complex physiological processes and behaviors.

Research in rats has shown that efaroxan can enhance locomotor activity and endurance. In treadmill tests, rats treated with efaroxan demonstrated an increased running distance and a reduction in the number and duration of electric shocks required to maintain running, indicating improved fatigue resistance. These effects are thought to be mediated through its antagonism of imidazoline and α2-adrenergic receptors.

| Animal Model | Behavioral Test | Key Findings | Reference |

|---|---|---|---|

| Rat | Treadmill Test | Intraperitoneal administration of efaroxan resulted in a significant increase in running distance and improved fatigue resistance. | researchgate.net |

Biochemical and Molecular Biology Techniques

Biochemical and molecular biology techniques are utilized to investigate the intracellular signaling pathways affected by (R)-Efaroxan hydrochloride.

Western blotting and immunoprecipitation are powerful tools for identifying and quantifying proteins that are regulated by or interact with (R)-Efaroxan hydrochloride. These techniques have been used to demonstrate that efaroxan can regulate the expression of the monomeric G-protein, Rhes, in pancreatic β-cells. This finding suggests that Rhes may be a downstream effector in the signaling pathway through which efaroxan modulates insulin secretion.

| Technique | Cell Line | Target Protein | Key Findings | Reference |

|---|---|---|---|---|

| Western Blotting | Pancreatic β-cells | Rhes | Efaroxan regulates the expression of the Rhes protein, implicating it in the compound's insulin secretagogue activity. |

Computational and Biophysical Characterization

Computational modeling and molecular docking are powerful in-silico techniques used to predict how a ligand, such as Efaroxan, interacts with its target receptor at a molecular level. dovepress.com These methods are crucial in drug discovery for understanding structure-activity relationships (SAR) and for designing new, more potent compounds. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, for example, define pharmacophore models that describe the essential steric and electronic features required for biological activity. nih.govnih.gov

A study involving a series of 29 ligands for the imidazoline-1 receptor (I1-IR), including the partial agonist efaroxan, utilized 3D-QSAR and virtual docking to investigate their binding affinities. The research aimed to define distinct pharmacophore models for I1-IR agonists versus antagonists. The results from these computational studies were in strong agreement and allowed for a precise definition of the binding modes. The models identified key amino acid residues within the receptor (Arg 758, Arg 866, Val 981, and Glu 1057) that are crucial for the binding of I1-IR agonists.

Significantly, the study revealed that I1-IR antagonists and partial agonists, such as efaroxan, exhibit a significantly different binding mode compared to full agonists. This theoretical work provides a reliable framework for evaluating the activity of new I1-IR ligands and understanding the molecular basis for their different pharmacological profiles. researchgate.net

The physicochemical characterization of a pharmaceutical compound is essential for its development and formulation. Thermoanalytical methods, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to study the thermal stability and phase transitions of substances like Efaroxan hydrochloride. researchgate.net

Detailed research has been conducted on the sublimation and vaporisation processes of S(–) efaroxan hydrochloride using conventional, isothermal, and modulated TGA. This analysis revealed that the sublimation process follows a zero-order kinetic mechanism. The kinetic and thermodynamic parameters for these phase transitions were determined, providing crucial data on the compound's physical properties.

The study also performed physicochemical characterization of the solid-state enantiomers and the racemate of efaroxan hydrochloride. It was found that the enantiomers and the racemate are unstable near their melting points, initially losing hydrogen chloride. The melting temperature and enthalpy of fusion were determined for the R(+) enantiomer and the racemic compound, which are key indicators of crystal lattice energy and stability.

Table 2: Thermodynamic and Kinetic Data for Efaroxan Hydrochloride Isomers

| Parameter | Isomer | Value | Unit |

|---|---|---|---|

| Melting Temperature (Tfus) | R(+) Efaroxan HCl | 245.1 ± 0.3 | °C |

| Enthalpy of Fusion (ΔHfus) | R(+) Efaroxan HCl | 119.6 ± 3.0 | J g-1 |

| Melting Temperature (Tfus) | (RS) Racemic Compound | 247.8 ± 0.2 | °C |

| Enthalpy of Fusion (ΔHfus) | (RS) Racemic Compound | 124.6 ± 2.4 | J g-1 |

| Activation Energy (Sublimation) | S(–) Efaroxan HCl | 121 ± 5 | kJ mol-1 |

| Enthalpy of Sublimation (ΔHsub) | S(–) Efaroxan HCl | 123 ± 2 | kJ mol-1 |

| Enthalpy of Vaporisation (ΔHvap) | S(–) Efaroxan HCl | 66 ± 2 | kJ mol-1 |

Data derived from studies on the specified enantiomer or racemate. researchgate.net

Q & A

Q. What is the primary mechanism of (R)-Efaroxan hydrochloride in modulating insulin secretion, and how does it differ from sulfonylureas?

(R)-Efaroxan promotes insulin secretion in a glucose-dependent manner, contrasting with sulfonylureas, which act independently of glucose. It interacts with ATP-sensitive potassium (KATP) channels via Kir6.2 subunits but also activates cAMP-dependent pathways. Experimental validation involves measuring insulin secretion in isolated pancreatic islets at varying glucose concentrations (0–11.1 mM) and using antagonists like KU14R to block its effects. cAMP levels can be quantified via ELISA or radioimmunoassay to confirm downstream signaling .

Q. How should (R)-Efaroxan hydrochloride be prepared and stored for in vitro studies?

For stock solutions, dissolve (R)-Efaroxan in inert gas-purged organic solvents (e.g., DMSO, ethanol) at 10–15 mg/mL. For aqueous buffers (e.g., PBS, pH 7.2), direct dissolution yields ~10 mg/mL solubility. Avoid long-term storage of aqueous solutions (>24 hours). Store solids at -20°C, where stability exceeds 4 years. Residual solvent effects must be minimized by diluting stock solutions to ≤0.1% organic solvent in final assays .

Q. Which experimental models are appropriate for studying (R)-Efaroxan’s α2-adrenergic receptor antagonism?

Murine tumor models (e.g., subcutaneous xenografts) treated with 5 mg/kg (R)-Efaroxan daily via subcutaneous injection can assess its α2-adrenergic blockade. Pair with α1-blockers (e.g., prazosin) and β-blockers (e.g., propranolol) to isolate receptor-specific effects. Measure tumor growth kinetics and catecholamine levels via HPLC or LC-MS to correlate receptor activity with outcomes .

Advanced Research Questions

Q. How does (R)-Efaroxan’s selectivity for α2B-adrenergic receptors compare to Idazoxan or Atipamezole?

(R)-Efaroxan exhibits higher specificity for α2B-AR over α2A/α2C subtypes, unlike Idazoxan (non-selective α2 antagonist) or Atipamezole (α2A-preferential). Use competitive binding assays with radiolabeled ligands (e.g., [³H]-RX821002) in HEK293 cells expressing recombinant α2-AR subtypes. Analyze dissociation constants (Kd) and inhibition constants (Ki) to quantify selectivity. Structural studies suggest (R)-Efaroxan disrupts receptor dimerization, altering conformational states .

Q. How to resolve contradictions between (R)-Efaroxan’s KATP channel modulation and cAMP pathway activation?

While (R)-Efaroxan inhibits KATP channels at low glucose, its cAMP-dependent effects dominate under hyperglycemic conditions (≥8.3 mM glucose). Experimental design should include:

Q. What methodologies validate (R)-Efaroxan’s interaction with imidazoline I1 receptors?

Use affinity isolation with 5-amino-efaroxan as a ligand in rat brain homogenates. Perform SDS-PAGE and mass spectrometry to identify binding partners. Compare binding kinetics (e.g., surface plasmon resonance) between I1 receptors and α2-ARs. Functional assays in I1-transfected cells (e.g., cAMP inhibition) further confirm specificity .

Q. How to design dose-response studies for (R)-Efaroxan in cardiovascular research?

Administer (R)-Efaroxan (1–10 mg/kg) in hypertensive rodent models. Monitor blood pressure via telemetry and assess cardiac output via echocardiography. Pair with α2-agonists (e.g., dexmedetomidine) to test reversibility. For in vitro studies, use Langendorff-perfused hearts to measure coronary flow and arrhythmia incidence at 1–100 μM concentrations .

Q. What controls are critical when studying (R)-Efaroxan’s impact on receptor dimerization?

Include:

Q. How to address variability in (R)-Efaroxan’s efficacy across glucose concentrations?

Standardize glucose levels (e.g., 8.3 mM for maximal cAMP effect) in perfusion systems. Use dynamic insulin secretion assays (e.g., perifusion of human islets) to capture glucose dependency. Statistical analysis should include ANOVA with post-hoc tests (e.g., Tukey’s) to compare responses at 0, 2.8, 8.3, and 11.1 mM glucose .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.